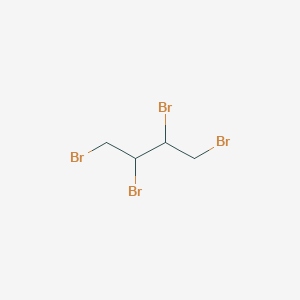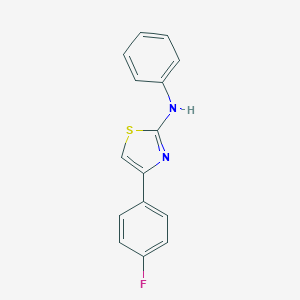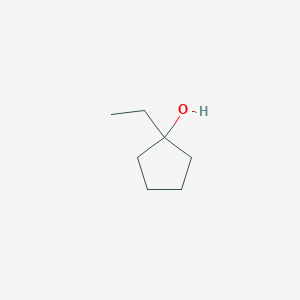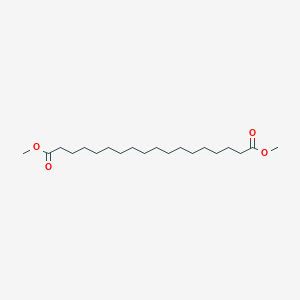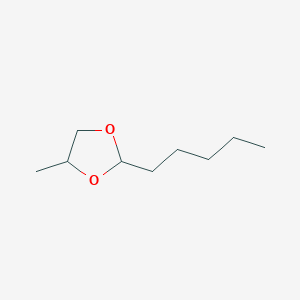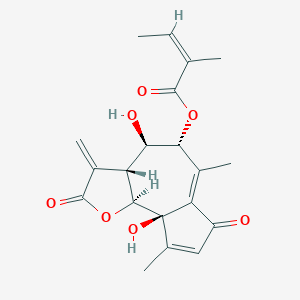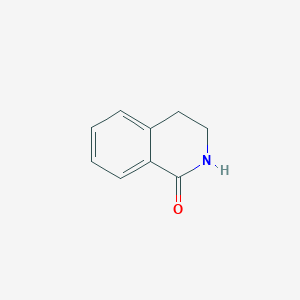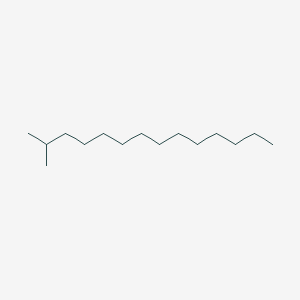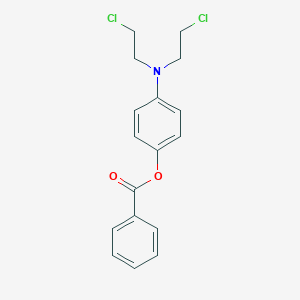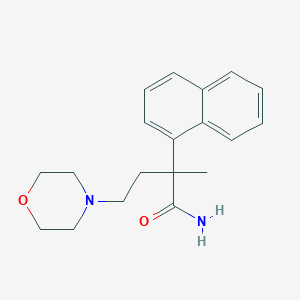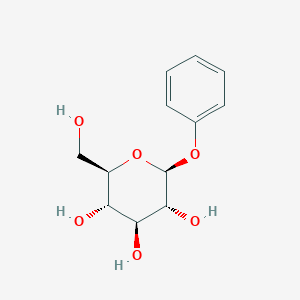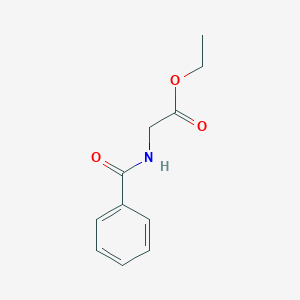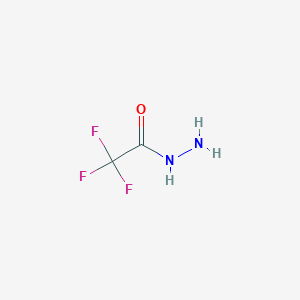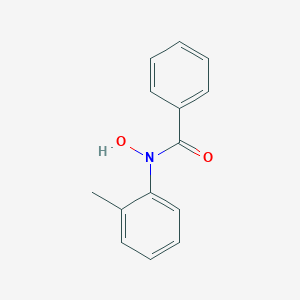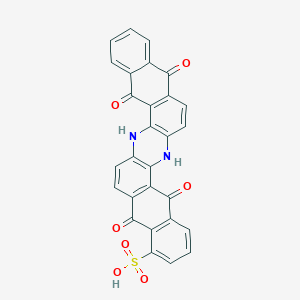
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate, also known as HTAS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HTAS is a water-soluble yellow powder that is synthesized through a multi-step process involving the reaction of anthracene with sulfuric acid and nitric acid. In
Aplicaciones Científicas De Investigación
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to produce reactive oxygen species that can kill cancer cells. Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been shown to be an effective photosensitizer in vitro and in vivo, and its water solubility makes it a promising candidate for clinical use.
Mecanismo De Acción
The mechanism of action of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate in PDT involves the production of reactive oxygen species (ROS) upon exposure to light. The ROS can cause damage to cancer cells, leading to cell death. Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been shown to produce singlet oxygen upon exposure to light, which is one of the most important ROS involved in PDT.
Efectos Bioquímicos Y Fisiológicos
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for clinical use. However, more research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate in lab experiments is its water solubility, which makes it easy to handle and administer. However, the synthesis of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is a complex process, and the yield can be affected by various factors. Additionally, more research is needed to fully understand the biochemical and physiological effects of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate.
Direcciones Futuras
There are many potential future directions for research on Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate. One area of research is in the development of new synthesis methods that can improve the yield and purity of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate. Another area of research is in the optimization of PDT protocols using Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate, such as the determination of optimal light doses and exposure times. Finally, more research is needed to fully understand the biochemical and physiological effects of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate, as well as its potential applications in other scientific fields.
Conclusion
In conclusion, Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. Its water solubility and low toxicity make it a promising candidate for clinical use in PDT. However, more research is needed to fully understand its biochemical and physiological effects, as well as its potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate involves a multi-step process. Firstly, anthracene is reacted with sulfuric acid and nitric acid to produce 9,10-anthracenedione. This is followed by the reaction of 9,10-anthracenedione with sodium hydroxide to produce 5,6,9,14-tetrahydroanthracene-1,4,9,10-tetraone. Finally, the addition of sodium sulfite to the tetraone produces Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate. The synthesis of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is a complex process, and the yield can be affected by various factors such as the reaction conditions and the purity of the starting materials.
Propiedades
Número CAS |
1324-29-4 |
|---|---|
Nombre del producto |
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate |
Fórmula molecular |
C28H13N2NaO7S |
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
5,12,20,27-tetraoxo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6(11),7,9,14,19(28),21,23,25,29-dodecaene-10-sulfonic acid |
InChI |
InChI=1S/C28H14N2O7S/c31-25-12-4-1-2-5-13(12)26(32)21-15(25)8-10-17-23(21)29-18-11-9-16-22(24(18)30-17)28(34)14-6-3-7-19(38(35,36)37)20(14)27(16)33/h1-11,29-30H,(H,35,36,37) |
Clave InChI |
MCMQCTRZELFHCC-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)S(=O)(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



